4-{[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid
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Overview
Description
4-{[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is known for its diverse biological activities and has been studied extensively in the fields of organic chemistry and biochemistry .
Preparation Methods
One common synthetic route involves the reaction of 3,4-dichloroaniline with thiourea to form the thiazole ring, which is then coupled with 4-aminobenzoic acid under appropriate reaction conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-{[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted thiazole or aromatic ring derivatives.
Scientific Research Applications
4-{[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the synthesis of dyes, catalysts, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-{[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its inhibitory effect on cyclooxygenase-2 (COX-2) suggests that it may interfere with the inflammatory response by blocking the conversion of arachidonic acid to prostaglandins . Additionally, it may inhibit other enzymes such as cytochrome P450 and lipoxygenase, contributing to its diverse biological activities .
Comparison with Similar Compounds
4-{[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
What sets this compound apart is its specific substitution pattern, which imparts unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C16H10Cl2N2O2S |
---|---|
Molecular Weight |
365.2 g/mol |
IUPAC Name |
4-[[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino]benzoic acid |
InChI |
InChI=1S/C16H10Cl2N2O2S/c17-12-6-3-10(7-13(12)18)14-8-23-16(20-14)19-11-4-1-9(2-5-11)15(21)22/h1-8H,(H,19,20)(H,21,22) |
InChI Key |
FYSQFPTUKDSCLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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